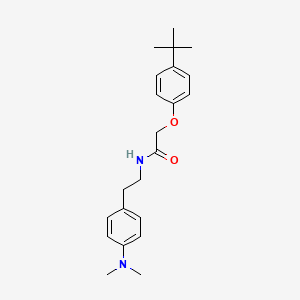
2-(4-(tert-butyl)phenoxy)-N-(4-(dimethylamino)phenethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups. It includes a tert-butyl group, a phenoxy group, and a dimethylamino group. These groups could confer various properties to the molecule, depending on their arrangement and interactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the phenoxy group might participate in electrophilic aromatic substitution reactions, while the dimethylamino group could engage in various nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups .Scientific Research Applications
Chemoselective Acetylation for Antimalarial Drugs Synthesis
Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, which is an intermediate in the natural synthesis of antimalarial drugs, demonstrates the potential of using enzyme-catalyzed reactions for selective organic synthesis. This process, utilizing Novozym 435 as a catalyst, showcases an innovative approach to synthesizing complex molecules that can be further functionalized for therapeutic applications (Magadum & Yadav, 2018).
Development of Anticancer and Anti-inflammatory Agents
The synthesis of novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives demonstrates their potential as anticancer, anti-inflammatory, and analgesic agents. This research highlights the therapeutic potential of structurally related compounds in treating diseases with significant unmet medical needs, suggesting a promising area for further exploration of 2-(4-(tert-butyl)phenoxy)-N-(4-(dimethylamino)phenethyl)acetamide derivatives (Rani et al., 2014).
Novel Access to 'Non Classical' 2-Norbornyl Cation
Research involving the addition of 4-(N,N-dimethylamino)phenyl cation to norbornene has provided novel insights into the formation of a 'non classical' 2-norbornyl cation. This work, exploring the reactivity of related acetamides in organic synthesis, could offer new pathways for developing synthetic methodologies involving 2-(4-(tert-butyl)phenoxy)-N-(4-(dimethylamino)phenethyl)acetamide (Mella, Fagnoni, & Albini, 2004).
Synthesis of Novel Acetamide Derivatives for Therapeutic Applications
The synthesis of new acetamide derivatives based on the Leuckart synthesis pathway has been investigated for their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This research underscores the importance of structural modification in enhancing the biological activity of compounds like 2-(4-(tert-butyl)phenoxy)-N-(4-(dimethylamino)phenethyl)acetamide and its derivatives (Rani et al., 2016).
Future Directions
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[2-[4-(dimethylamino)phenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-22(2,3)18-8-12-20(13-9-18)26-16-21(25)23-15-14-17-6-10-19(11-7-17)24(4)5/h6-13H,14-16H2,1-5H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRNPZZXCVGCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(tert-butyl)phenoxy)-N-(4-(dimethylamino)phenethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

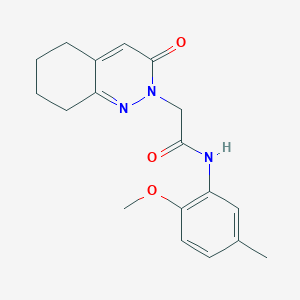
![5,6-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2687121.png)
![(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2687122.png)
![1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2687123.png)
![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2687124.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid](/img/structure/B2687125.png)
![N'-[4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N-hydroxymethanimidamide](/img/structure/B2687126.png)
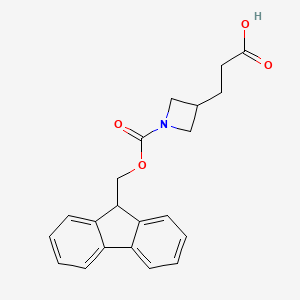
![4-hydroxy-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687129.png)
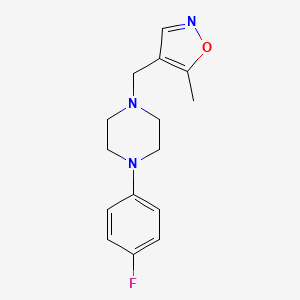
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2687137.png)
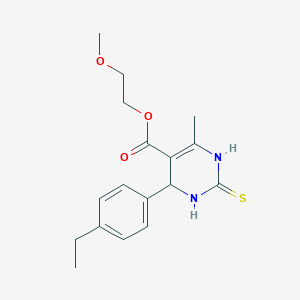
![1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2687139.png)
![N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide](/img/structure/B2687142.png)